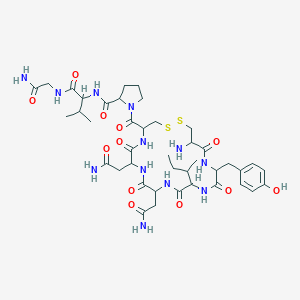
Asvatocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asvatocin is a neuropeptide that has recently gained attention in the scientific community due to its potential therapeutic applications. It is synthesized by the hypothalamus and acts as a neurotransmitter in the brain, regulating various physiological functions such as appetite, stress response, and social behavior. Asvatocin is structurally similar to oxytocin, another neuropeptide that is well-known for its role in social bonding and maternal behavior.
科学的研究の応用
Asvatocin has been studied extensively in animal models, particularly in rodents and primates. Its effects on social behavior have been of particular interest, as it has been shown to promote social bonding, trust, and prosocial behavior in both male and female subjects. Asvatocin has also been implicated in the regulation of stress response, anxiety, and fear, suggesting potential therapeutic applications for anxiety disorders and post-traumatic stress disorder (PTSD).
作用機序
Asvatocin acts by binding to specific receptors in the brain, known as vasotocin receptors. These receptors are widely distributed throughout the brain and are involved in the regulation of various physiological functions. Upon binding, asvatocin triggers a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
Asvatocin has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and alteration of synaptic plasticity. It has also been implicated in the regulation of various physiological functions, such as appetite, blood pressure, and body temperature.
実験室実験の利点と制限
Asvatocin has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively easy to administer and has a well-defined mechanism of action. However, there are also limitations to its use, particularly in human studies. Asvatocin is not well-tolerated in some individuals and can cause adverse effects such as nausea, vomiting, and dizziness. It is also difficult to measure its concentration in the brain, which can make it challenging to study its effects on neuronal activity.
将来の方向性
There are several future directions for research on asvatocin. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety disorders and PTSD. Another area of research is the role of asvatocin in social behavior, particularly in the context of autism spectrum disorders and other social deficits. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of asvatocin, particularly in human subjects.
Conclusion
In conclusion, asvatocin is a neuropeptide with potential therapeutic applications in the regulation of social behavior, stress response, and anxiety. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied in animal models. There is a need for further research on its potential therapeutic applications and pharmacokinetics in human subjects.
合成法
Asvatocin is synthesized by the hypothalamus from a precursor molecule called pro-vasotocin. The process involves several enzymatic steps that cleave and modify the precursor molecule to form the active neuropeptide. The final product is then transported to the posterior pituitary gland, where it is stored and released into the bloodstream upon stimulation.
特性
CAS番号 |
144334-52-1 |
|---|---|
製品名 |
Asvatocin |
分子式 |
C41H62N12O12S2 |
分子量 |
979.1 g/mol |
IUPAC名 |
1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H62N12O12S2/c1-5-20(4)33-40(64)49-26(15-30(44)56)35(59)48-25(14-29(43)55)36(60)50-27(41(65)53-12-6-7-28(53)38(62)51-32(19(2)3)39(63)46-16-31(45)57)18-67-66-17-23(42)34(58)47-24(37(61)52-33)13-21-8-10-22(54)11-9-21/h8-11,19-20,23-28,32-33,54H,5-7,12-18,42H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,63)(H,47,58)(H,48,59)(H,49,64)(H,50,60)(H,51,62)(H,52,61) |
InChIキー |
GUXCJKRYHLCHKV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
配列 |
CYXNNCPVG |
同義語 |
4-Asn-8-Val-oxytocin asvatocin oxytocin, Asn(4)-Val(8)- oxytocin, asparaginyl(4)-valyl(8)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





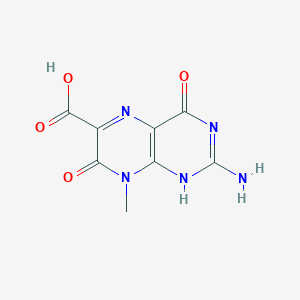
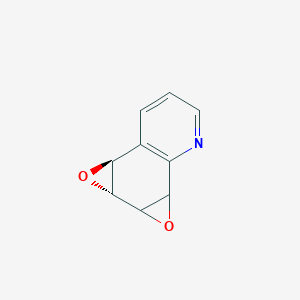
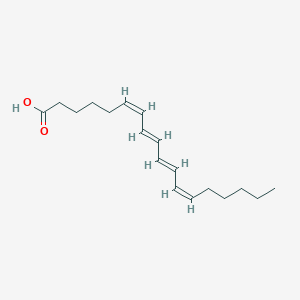
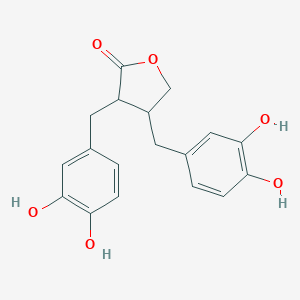
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
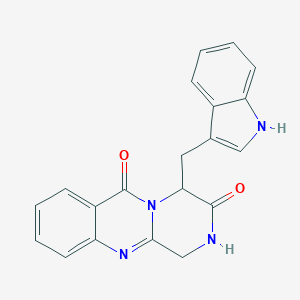
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)

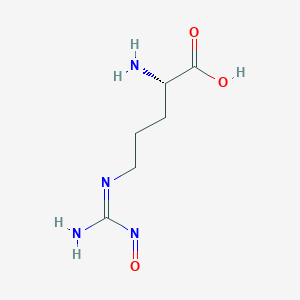

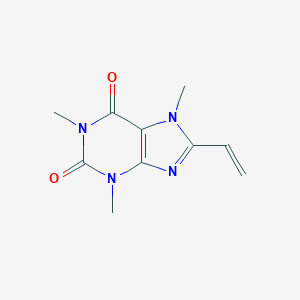
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)